

# An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-nitropyridine

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## Compound of Interest

Compound Name: 4-Chloro-2-methoxy-5-nitropyridine

Cat. No.: B1488185

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **4-Chloro-2-methoxy-5-nitropyridine**. It delves into its fundamental properties, provides a reasoned synthetic pathway, explores its reactivity and applications, and outlines critical safety protocols.

## Core Compound Identity and Properties

**4-Chloro-2-methoxy-5-nitropyridine** is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing a reactive chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group—makes it a versatile intermediate for constructing more complex molecular architectures.

The presence of these functional groups on the pyridine ring, an electron-deficient aromatic system, imparts distinct reactivity, particularly for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. This makes the compound a key intermediate in the synthesis of agrochemicals and pharmaceuticals.<sup>[1]</sup>

## Physicochemical & Structural Data

Property	Value	Source(s)
CAS Number	955395-98-9	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	188.57 g/mol	[2]
Appearance	Yellow to light brown solid (predicted)	[4]
Purity	Typically ≥98%	[2]
Storage	2-8°C, under inert gas	[1]

Chemical Structure:

Caption: Chemical Structure of **4-Chloro-2-methoxy-5-nitropyridine**.

## Proposed Synthesis Pathway

While multiple synthetic routes may exist, a logical and robust pathway can be proposed based on fundamental principles of heterocyclic chemistry. This multi-step synthesis is designed to control regioselectivity, a common challenge in pyridine chemistry. The chosen pathway begins with 2-hydroxypyridine, a readily available starting material.



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Caption: Proposed multi-step synthesis workflow for **4-Chloro-2-methoxy-5-nitropyridine**.

## Step-by-Step Experimental Protocol (Proposed)

### Step 1: Nitration of 2-Hydroxypyridine

- **Setup:** To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

- Addition: Slowly add 2-hydroxypyridine in portions, ensuring the temperature does not exceed 10°C.
- Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel, maintaining the temperature below 10°C.
- Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material.
- Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product, 2-hydroxy-5-nitropyridine. Filter, wash with cold water, and dry.

Causality: Nitration occurs at the 5-position due to the directing effects of the hydroxyl group and the pyridine nitrogen. The use of a strong acid medium is standard for nitrating deactivated ring systems.

#### Step 2: Chlorination of 2-Hydroxy-5-nitropyridine

- Setup: In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine and phosphorus oxychloride ( $\text{POCl}_3$ ).
- Reaction: Heat the mixture to reflux and maintain for several hours. The hydroxyl group is converted to a chloro group.
- Work-up: After cooling, carefully quench the excess  $\text{POCl}_3$  by slowly pouring the mixture onto ice. Neutralize and extract the product, 2-chloro-5-nitropyridine, with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

Causality:  $\text{POCl}_3$  is a standard and effective reagent for converting hydroxypyridines to chloropyridines.

#### Step 3: Selective Methoxylation of 2-Chloro-5-nitropyridine

- Setup: Dissolve 2-chloro-5-nitropyridine in anhydrous methanol in a round-bottom flask.

- **Reaction:** Add a solution of sodium methoxide in methanol. The chlorine at the C2 position is highly activated by the adjacent ring nitrogen and the para-nitro group, making it susceptible to nucleophilic substitution.
- **Monitoring:** Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
- **Work-up:** Once complete, neutralize the reaction, remove the methanol under reduced pressure, and perform an aqueous work-up to isolate 2-methoxy-5-nitropyridine.

**Causality:** The C2 position is the most electrophilic site on 2-chloro-5-nitropyridine, leading to highly regioselective substitution by the methoxide nucleophile.

#### Step 4: Regioselective Chlorination of 2-Methoxy-5-nitropyridine

- **Setup:** Dissolve 2-methoxy-5-nitropyridine in a suitable solvent like acetic acid.
- **Chlorination:** Add N-Chlorosuccinimide (NCS) to the solution. The methoxy group is an activating group that directs electrophilic substitution to the ortho and para positions. The C4 position is electronically favored for chlorination.
- **Reaction:** Stir the mixture, possibly with gentle heating, until the reaction is complete.
- **Isolation:** Perform an aqueous work-up and purification by column chromatography or recrystallization to yield the final product, **4-Chloro-2-methoxy-5-nitropyridine**.

**Causality:** This electrophilic chlorination targets the electron-rich C4 position, guided by the activating effect of the C2-methoxy group.

## Chemical Reactivity and Applications

The primary utility of **4-Chloro-2-methoxy-5-nitropyridine** lies in its capacity for further functionalization, making it a strategic intermediate in multi-step syntheses.<sup>[1]</sup>

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atom at the C4 position is activated for S<sub>N</sub>Ar by the electron-withdrawing nitro group at C5 and the ring nitrogen. This allows for the displacement of the chloride with a wide range of nucleophiles.

Caption: General scheme for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the C4 position.

- **Amination:** Reaction with primary or secondary amines introduces diverse amino groups, a common strategy in the synthesis of kinase inhibitors and other pharmacologically active molecules.
- **Thiolation:** Reaction with thiols or thiolates yields thioethers, which are precursors for sulfoxides and sulfones.
- **Alkoxylation/Aryloxylation:** Substitution with other alkoxides or phenoxides can be used to modulate the electronic and steric properties of the molecule.

## Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using standard conditions (e.g., H<sub>2</sub>, Pd/C; or SnCl<sub>2</sub>, HCl). This unmasks a nucleophilic amino group at the C5 position, opening up a new avenue for functionalization, such as amide bond formation or diazotization reactions. This transformation is critical for building complex heterocyclic systems used in drug discovery.

## Safety and Handling

As with any substituted nitropyridine, **4-Chloro-2-methoxy-5-nitropyridine** should be handled with care. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from close structural isomers (like 2-Chloro-4-methoxy-5-nitropyridine) provides a reliable basis for hazard assessment.

- **Hazard Class:** Expected to be classified as an irritant.<sup>[5]</sup>
- **Health Hazards:**
  - Causes skin irritation (H315).<sup>[5]</sup>
  - Causes serious eye irritation (H319).<sup>[5]</sup>
  - May cause respiratory irritation (H335).<sup>[5]</sup>

## Recommended Laboratory Practices

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**4-Chloro-2-methoxy-5-nitropyridine** stands out as a highly functionalized and synthetically useful building block. Its defined regiochemical properties allow for predictable transformations, primarily through nucleophilic aromatic substitution at the C4-chloro position and chemical modification of the C5-nitro group. A sound understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and development of novel pharmaceuticals, agrochemicals, and other advanced materials.

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